3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

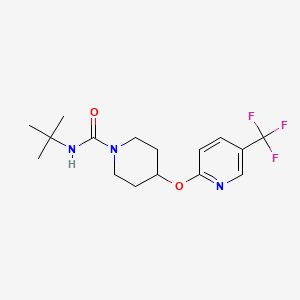

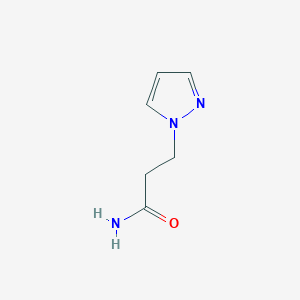

The compound “3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . The chloromethyl group in the compound is a functional group that has the chemical formula −CH2−Cl .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one” would likely include a four-membered azetidine ring with one nitrogen atom and three carbon atoms, as well as a chloromethyl group attached to the ring .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one” are not available, chloromethyl groups in general are known to be reactive. They can undergo various reactions, including substitution reactions with nucleophiles .Applications De Recherche Scientifique

Synthesis Methodologies

- A novel route for synthesizing 3-chloromethyl-Δ3-cephems from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure was developed, showcasing the compound's utility in the conversion of penicillin to cephalosporin derivatives (Torii et al., 1982).

- Microwave-assisted methods facilitated the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the compound's role in enhancing synthesis efficiency and pharmacological potential (Mistry & Desai, 2006).

- Research has shown the reactivities of penicillin-derived 4-mercaptoazetidin-2-one towards various electrophiles, revealing the compound's chemical behavior and potential for further functionalization (Jeong et al., 1994).

Antibacterial Activities

- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, demonstrating significant antibacterial activities and highlighting the compound's relevance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

- Synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were conducted, with the compounds showing promising antibacterial and antifungal activities (Desai & Dodiya, 2014).

Development of Novel Heterocyclic Compounds

- A study on the base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones illustrated the compound's capability to undergo complex transformations, contributing to the diversity of heterocyclic compound synthesis (Shutalev, Cheshkov, & Fesenko, 2010).

- The synthesis of new thiazolopyrimidinones under microwave irradiation highlighted the compound's versatility in generating bioactive heterocyclic compounds, suggesting its potential in pharmaceutical chemistry (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Propriétés

IUPAC Name |

3-(chloromethyl)-1-ethyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-3-9-5-7(2,4-8)6(9)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPFQUVKMHIBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)

![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)

![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)

![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)